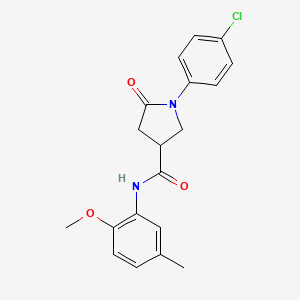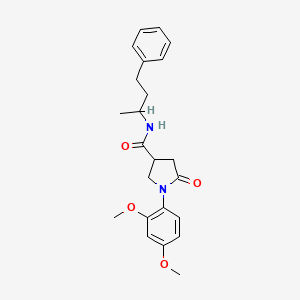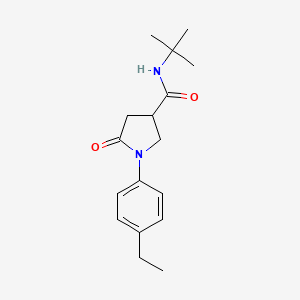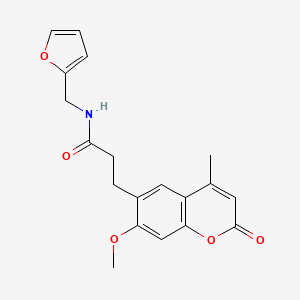
1-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, chlorophenyl, and methoxy-methylphenyl groups
準備方法
The synthesis of 1-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the Methoxy-Methylphenyl Group: This can be done through a coupling reaction, where the methoxy and methyl groups are added to the phenyl ring.
Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.
化学反応の分析
1-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as replacing a hydrogen atom with a halogen.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, such as its effects on enzymes or cellular processes.
Medicine: It could be investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets in the body.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
類似化合物との比較
1-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
1-(4-chlorophenyl)-1-ethyl-3-(2-methoxy-5-methylphenyl)urea: This compound has a similar structure but includes a urea group instead of a pyrrolidine ring.
1-(4-chlorophenyl)-1-ethyl-3-(2-methoxy-5-methylphenyl)urea: This compound also has a similar structure but differs in the functional groups attached to the phenyl rings.
特性
分子式 |
C19H19ClN2O3 |
|---|---|
分子量 |
358.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-12-3-8-17(25-2)16(9-12)21-19(24)13-10-18(23)22(11-13)15-6-4-14(20)5-7-15/h3-9,13H,10-11H2,1-2H3,(H,21,24) |
InChIキー |
VTXGENCNNVFJNF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959178.png)
![4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B14959188.png)

![1-butyl-5-oxo-N-(4-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide](/img/structure/B14959198.png)
![N-({(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)glycine](/img/structure/B14959206.png)

![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B14959222.png)
![7-[(3-chlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14959223.png)

![N-cyclohexyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14959231.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B14959236.png)
![3-[2-(4-chlorophenyl)-2-oxo-1-phenylethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14959255.png)
![1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B14959280.png)
![7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B14959282.png)
